
3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride is a quinazolinone derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride typically involves the reaction of 3-Methyl-4-oxo-3,4-dihydroquinazoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 3-Methyl-4-oxo-3,4-dihydroquinazoline
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reaction Conditions: These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile, under mild to moderate temperatures.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Aplicaciones Científicas De Investigación
3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the development of enzyme inhibitors and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-oxo-3,4-dihydroquinazoline: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4-Oxo-3,4-dihydroquinazoline-8-sulfonyl chloride: Similar structure but without the methyl group, which can affect its reactivity and biological activity.
Uniqueness
The presence of both the methyl group and the sulfonyl chloride group in 3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride makes it a unique and versatile compound in organic synthesis and medicinal chemistry. Its reactivity and ability to form stable derivatives are key features that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C9H7ClN2O3S |
|---|---|
Peso molecular |
258.68 g/mol |
Nombre IUPAC |
3-methyl-4-oxoquinazoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClN2O3S/c1-12-5-11-8-6(9(12)13)3-2-4-7(8)16(10,14)15/h2-5H,1H3 |
Clave InChI |
WSBDDILWKKYWKF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C(C1=O)C=CC=C2S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


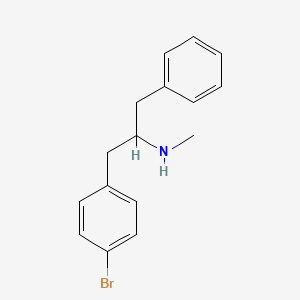

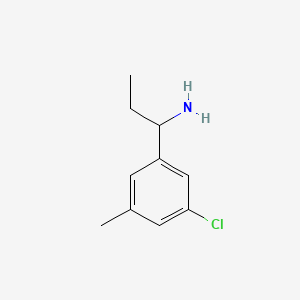

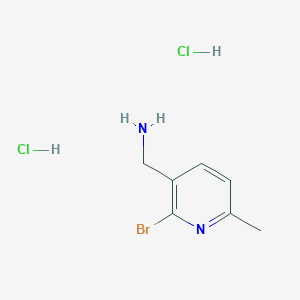


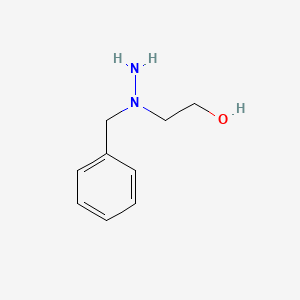
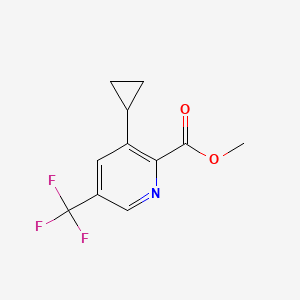


![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)


